N-(4-Azido-2-nitrophenyl)-beta-alanine
Description
N-(4-Azido-2-nitrophenyl)-β-alanine is a nitroaromatic compound featuring a β-alanine backbone conjugated to a 4-azido-2-nitrophenyl group. This structure confers unique photochemical reactivity due to the azide (–N₃) and nitro (–NO₂) functional groups. The compound is primarily utilized as a photoaffinity probe in biochemical studies, enabling covalent crosslinking with target biomolecules (e.g., proteins or membranes) upon UV irradiation . Its β-alanine moiety enhances solubility in aqueous environments compared to purely aromatic analogues, making it suitable for biological applications.
Properties
IUPAC Name |
3-(4-azido-2-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c10-13-12-6-1-2-7(8(5-6)14(17)18)11-4-3-9(15)16/h1-2,5,11H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDBRCKAXAMLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568020 | |
| Record name | N-(4-Azido-2-nitrophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-35-2 | |
| Record name | N-(4-Azido-2-nitrophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-beta-alanine typically involves the reaction of 4-nitroaniline with sodium azide in the presence of a suitable solvent such as ethanol or water. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for an extended period (e.g., 24 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azido-2-nitrophenyl)-beta-alanine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Reduction of Nitro Group: 4-Amino-2-nitrophenyl-beta-alanine.
Reduction of Azido Group: 4-Amino-2-nitrophenyl-beta-alanine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Azido-2-nitrophenyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its photoactivatable azido group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Azido-2-nitrophenyl)-beta-alanine involves the formation of a highly reactive nitrene intermediate upon exposure to UV light. This nitrene can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules . The azido group also allows for click chemistry applications, facilitating the attachment of various functional groups to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(4-Azido-2-nitrophenyl)-β-alanine with key analogues:
Key Observations:
- Azide vs. Sulfonate/Sulfonyl Groups: The presence of the azide group in N-(4-Azido-2-nitrophenyl)-β-alanine and NAP-taurine distinguishes them from non-azide analogues like 4-nitrobenzylamine. Azides enable photoactivated covalent binding, whereas sulfonate groups (e.g., in NAP-taurine) enhance specificity for anion transport systems .
- Positional Isomerism : (R)-3-(3-Nitrophenyl)-β-alanine differs in nitro group placement (meta vs. para in the target compound), altering electronic properties and binding affinities .
- Solubility : β-Alanine derivatives exhibit superior water solubility compared to purely aromatic nitro compounds (e.g., 4-nitrobenzylamine), facilitating biological applications .
Research Findings and Limitations
- Target Specificity : NAP-taurine labels the 95 kDa band 3 protein in red blood cells, with pronase cleavage yielding a 65 kDa fragment . The β-alanine variant may target similar domains but lacks direct evidence in published studies.
- Limitations: The azide group’s photoreactivity necessitates strict light-controlled handling, complicating in vivo applications. Non-azide analogues (e.g., 4-nitrobenzylamine) avoid this issue but lack covalent binding capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
